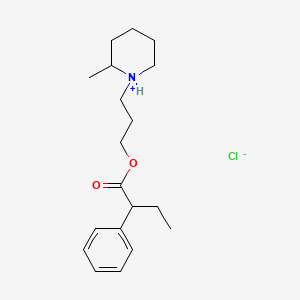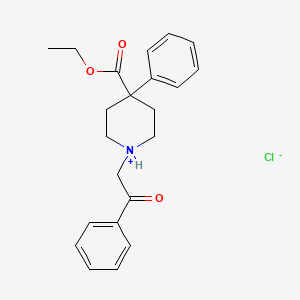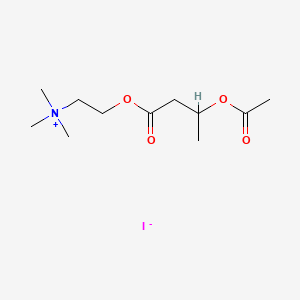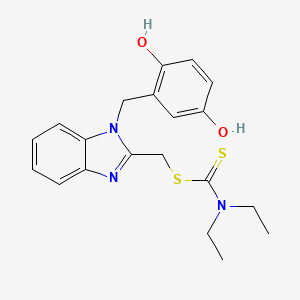![molecular formula C20H14N2O4 B13777801 Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- CAS No. 67905-54-8](/img/structure/B13777801.png)
Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety and an indene derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This process can be carried out without solvents at room temperature or with heat, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as solvent-free reactions and the use of catalysts like triethylamine in boiling ethanol are employed to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include phenacyl bromide, triethylamine, and other bidentate reagents. Reaction conditions vary from room temperature to boiling ethanol, depending on the desired product .
Major Products
The major products formed from these reactions include various heterocyclic compounds and substituted derivatives, which are of significant interest for their biological activities .
Applications De Recherche Scientifique
Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- has several applications in scientific research:
Mécanisme D'action
The mechanism by which Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- exerts its effects involves inducing apoptosis and cell cycle arrest. This is primarily mediated through the activation of the p53 protein, which binds to target genes such as pro-apoptotic Bax protein, inhibiting cell cycle progression and triggering apoptosis . The intrinsic pathway of apoptosis is closely regulated by the B-cell lymphoma 2 (Bcl-2) family of intracellular proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-Dihydro-1H-inden-5-yl)acetamide: This compound shares a similar indene structure but lacks the quinoline moiety.
Acetamide, N-(2,3-dihydro-1-hydroxy-3,3-dimethyl-2-oxo-1H-indol-6-yl)-: Another similar compound with an indole derivative instead of quinoline.
Uniqueness
What sets Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- apart is its unique combination of quinoline and indene structures, which contribute to its potent biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
67905-54-8 |
|---|---|
Formule moléculaire |
C20H14N2O4 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
N-[2-(3-hydroxyquinolin-2-yl)-1,3-dioxoinden-5-yl]acetamide |
InChI |
InChI=1S/C20H14N2O4/c1-10(23)21-12-6-7-13-14(9-12)20(26)17(19(13)25)18-16(24)8-11-4-2-3-5-15(11)22-18/h2-9,17,24H,1H3,(H,21,23) |
Clé InChI |
PJFVJUNLDVPCGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)







![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)

